O-Toluenesulfonamide

Description

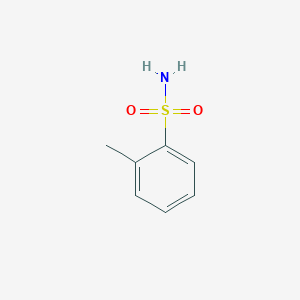

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMLQMDWSXFTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021362 | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

214 °C at 10 mm Hg, >270 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162 | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.46 g/cm³ | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | o-Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Toluenesulfonamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Octahedral crystals from alcohol; prisms from water, Colorless crystals | |

CAS No. |

88-19-7, 8013-74-9, 1333-07-9 | |

| Record name | 2-Methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Toluenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 2(or 4)-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonamide, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.163 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Toluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.644 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | o-(or p)-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLUENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81Z6V889P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TOLUENESULFONAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5816 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

156.3 °C, 156 °C | |

| Record name | o-Toluenesulfonamide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5256 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | o-TOLUENESULFONAMIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1581 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Toluenesulfonamide

Abstract: O-Toluenesulfonamide (OTSA) is a significant chemical intermediate, notably utilized in the synthesis of saccharin and as a plasticizer for various resins.[1][2] This document provides a comprehensive technical overview of the primary synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry. It includes detailed experimental protocols, comparative data on physical and chemical properties, and visual diagrams of the synthesis and purification workflows.

Introduction

This compound (2-methylbenzenesulfonamide) is an aromatic sulfonamide compound featuring a methyl group at the ortho position relative to the sulfonamide group on the benzene ring.[1] It typically appears as a white to creamy crystalline solid.[1] While historically a key precursor in saccharin production, its applications have expanded to include use as a reactive plasticizer in synthetic resins like melamine and urea, and as an intermediate in the manufacturing of fluorescent pigments and dyes.[2][3] This guide focuses on the prevalent and effective methods for its laboratory and industrial synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The properties of its corresponding para-isomer are included for comparison.

| Property | This compound | p-Toluenesulfonamide | Reference(s) |

| CAS Number | 88-19-7 | 70-55-3 | [2][3] |

| Molecular Formula | C₇H₉NO₂S | C₇H₉NO₂S | [1][3] |

| Molecular Weight | 171.22 g/mol | 171.22 g/mol | [4] |

| Appearance | White to creamy crystalline solid | Colorless-to-white crystalline powder | [1][3] |

| Melting Point | 155-157.2 °C | 136-137 °C | [2][3][5] |

| Boiling Point | > 270 °C | > 220 °C | [2][3] |

| Water Solubility | 1.6 g/L at 25 °C | Slightly soluble | [2][3] |

| pKa | 10.18 | Not specified | [2] |

| Log P (octanol/water) | 0.84 | Not specified | [2] |

Synthesis Methodologies

Several methods exist for the synthesis of this compound. The most common and direct routes are detailed below.

Primary Synthesis Route: Amination of o-Toluenesulfonyl Chloride

The most widely documented method for producing this compound is the amination of o-toluenesulfonyl chloride by reacting it with ammonia.[1][3] This reaction is a nucleophilic substitution where ammonia displaces the chloride on the sulfonyl group.

The precursor, o-toluenesulfonyl chloride, is typically produced as a co-product with p-toluenesulfonyl chloride during the chlorosulfonation of toluene.[6][7]

Alternative Synthesis Routes

Other reported, though less detailed, methods for synthesis include:

-

Direct Sulfonation and Amination: This involves the sulfonation of toluene to produce o-toluenesulfonic acid, which is then converted to the sulfonamide.[1] A method for the direct amidation of the para-isomer using an organic boronic acid catalyst has been described, which could potentially be adapted.[8][9]

-

Reduction of Nitro Compounds: Synthesis can begin from nitrotoluene derivatives, which are then reduced to form the corresponding amine and subsequently converted to the sulfonamide.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis from o-Toluenesulfonyl Chloride

This protocol is based on the established method of reacting o-toluenesulfonyl chloride with an aqueous ammonia solution.[10]

Materials:

-

o-Toluenesulfonyl chloride

-

20% aqueous ammonia solution

-

1N Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: Place a volume of 20% ammonia solution into a beaker or flask and cool it in a freezing mixture (ice-salt bath).

-

Addition of Reactant: Gradually add an equal quantity of o-toluenesulfonyl chloride to the cooled ammonia solution with continuous stirring. Maintain the temperature to control the exothermic reaction.

-

Reaction Completion: Once the addition is complete, remove the reaction vessel from the freezing mixture and allow it to warm to room temperature. Gently heat the mixture to ensure the reaction goes to completion.

-

Initial Isolation: Filter the resulting solid this compound from the reaction mixture.

-

Purification (Dissolution): Dissolve the crude product in a 1N sodium hydroxide solution. The sulfonamide is acidic and will form a water-soluble sodium salt.

-

Filtration: Filter the alkaline solution to remove any insoluble impurities.

-

Reprecipitation: Carefully add hydrochloric acid or sulfuric acid to the filtrate to re-precipitate the this compound. This process can be done fractionally, as impurities may precipitate at different pH values.[1][11] For higher purity, add enough acid to precipitate approximately 75% of the dissolved product.[10]

-

Final Crystallization: Filter the purified precipitate. For further purification, redissolve the solid in a minimal amount of hot water or another suitable solvent and allow it to cool slowly to form high-purity crystals.[10]

-

Drying: Dry the final product. The expected melting point of pure this compound is 155-157 °C.[2][5]

Protocol 2: Industrial Purification via Fractional Precipitation

The purification of toluenesulfonamides can be achieved by leveraging the differential solubility of their sodium salts and their varying precipitation pH.[5][11] This workflow is crucial for separating ortho and para isomers and removing other impurities like p-sulfamylbenzoic acid, a common byproduct in saccharin synthesis.[11]

Industrial Production Considerations

For industrial-scale production, a continuous process is often favored over batch reactions to improve efficiency and reduce labor intensity.[12] One patented method for the para-isomer, which can be conceptually applied to the ortho-isomer, involves the continuous amination of the toluenesulfonyl chloride in a solvent like dichloromethane using a countercurrent absorption method with ammonia gas.[12] This approach minimizes water use, which in turn prevents the hydrolysis of the sulfonyl chloride side reaction and reduces the generation of aqueous waste with high chemical oxygen demand (COD).[12]

Safety and Handling

This compound is a combustible solid that can release irritating fumes in a fire.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respirators to avoid inhalation of dust and dermal contact.[1][2] The oral LD50 in rats is reported to be greater than 2000 mg/kg bw.[4] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the amination of o-toluenesulfonyl chloride being the most practical and high-yielding route. The purity of the final product is critical for its subsequent applications, necessitating robust purification protocols such as fractional precipitation and recrystallization. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this versatile chemical compound.

References

- 1. Buy this compound | 8013-74-9 [smolecule.com]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. OPTSA – Chemical Stability for Wood-Based Material Products [penpet.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. DE77435C - Process for the purification of crude toluenesulfonamide - Google Patents [patents.google.com]

- 6. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride - Google Patents [patents.google.com]

- 7. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 8. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Google Patents [patents.google.com]

- 9. Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 10. prepchem.com [prepchem.com]

- 11. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]

- 12. CN102584647A - Industrial production method for toluene sulfonamide - Google Patents [patents.google.com]

O-Toluenesulfonamide: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Toluenesulfonamide (OTS), a non-caloric sweetener and a key organic intermediate, holds a significant place in the history of chemical discovery and modern industrial synthesis. This technical guide provides a comprehensive overview of this compound, from its serendipitous discovery to its synthesis, physicochemical properties, and applications, particularly in the pharmaceutical sector. Detailed experimental protocols for its synthesis and analysis are provided, along with a thorough compilation of its quantitative data. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and chemical manufacturing.

Discovery and History

The discovery of this compound is intrinsically linked to the accidental discovery of saccharin in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University.[1][2][3][4][5] While investigating the oxidation of this compound, Fahlberg inadvertently tasted the compound, noticing an intensely sweet taste.[2][3] This led to the identification of the sweet substance as benzoic sulfimide, which he named saccharin.[1][2][3]

Initially, Fahlberg and Remsen co-authored papers on their findings, but Fahlberg later patented and commercialized saccharin, leading to a dispute with Remsen over the credit for the discovery.[1][4] The original synthesis of saccharin involved the oxidation of this compound, making OTS a crucial precursor in the early production of this artificial sweetener.[2][6] While modern manufacturing methods for saccharin have evolved, this compound remains a significant compound in organic synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[4] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-Methylbenzenesulfonamide | [7] |

| CAS Number | 88-19-7 | [6][8] |

| Molecular Formula | C₇H₉NO₂S | [6][7] |

| Molecular Weight | 171.22 g/mol | [7] |

| Melting Point | 156-158 °C | [9] |

| Boiling Point | > 270 °C | |

| Density | 1.461 g/cm³ at 20 °C | |

| Appearance | White to cream crystals or powder | [6][10] |

Table 2: Solubility and Partition Coefficient of this compound

| Property | Value | Reference |

| Water Solubility | 1.6 g/L at 25 °C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.84 | |

| Solubility in Organic Solvents | Soluble in ethanol | [11] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of o-toluenesulfonyl chloride with ammonia. The precursor, o-toluenesulfonyl chloride, is typically produced by the chlorosulfonation of toluene.

Synthesis of o-Toluenesulfonyl Chloride from Toluene

The reaction of toluene with chlorosulfonic acid yields a mixture of o- and p-toluenesulfonyl chloride. The ortho isomer can be separated from the para isomer by fractional distillation.

Synthesis of this compound from o-Toluenesulfonyl Chloride

This compound is prepared by the amination of o-toluenesulfonyl chloride using aqueous ammonia.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is based on established laboratory procedures.[12]

Materials:

-

o-Toluenesulfonyl chloride

-

20% Aqueous ammonia solution

-

1N Sodium hydroxide solution

-

1N Hydrochloric acid

-

Ice

Procedure:

-

In a fume hood, place a beaker containing a specific volume of 20% aqueous ammonia solution in an ice bath to cool.

-

Slowly and with constant stirring, add an equal volume of o-toluenesulfonyl chloride to the cooled ammonia solution. Maintain the temperature of the reaction mixture below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to complete the reaction.

-

Filter the resulting precipitate of crude this compound using a Buchner funnel.

-

Dissolve the crude product in a minimal amount of 1N sodium hydroxide solution.

-

Filter the solution to remove any insoluble impurities.

-

Slowly add 1N hydrochloric acid to the filtrate with stirring until the pH is acidic, causing the this compound to reprecipitate.

-

Collect the purified precipitate by filtration and wash with cold water.

-

For further purification, the this compound can be recrystallized from hot water. The melting point of the pure product is 133-134 °C.[12]

Analytical Methods

A common method for the analysis of this compound is reverse-phase HPLC.[13]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., Newcrom R1)

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[13]

-

Detection: UV detector at a suitable wavelength.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

GC-MS is a sensitive method for the determination of this compound, particularly as an impurity in saccharin.[14]

Typical GC-MS Parameters:

-

Column: A non-polar or low-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 180°C.[14]

-

Injection: Splitless injection is often used for trace analysis.

-

MS Detection: Electron ionization (EI) with scanning in the appropriate mass range or selected ion monitoring (SIM) for higher sensitivity.

Spectral Data for Characterization

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Data |

| ¹H NMR (in CDCl₃) | δ ~7.9 (d, 1H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.3 (m, 2H, Ar-H), δ ~4.8 (s, 2H, NH₂), δ ~2.6 (s, 3H, CH₃) |

| ¹³C NMR | Characteristic peaks for aromatic carbons, the methyl carbon, and the sulfonamide-bearing aromatic carbon. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1330 and 1160 cm⁻¹), and aromatic C-H stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 171, and characteristic fragmentation patterns. |

Applications in Drug Development and Other Industries

This compound serves as a versatile intermediate in various industrial applications.

-

Pharmaceuticals: It is a key starting material in the synthesis of various sulfonamide drugs (sulfa drugs), which are a class of antibiotics.[15] The sulfonamide functional group is a crucial pharmacophore in these drugs.

-

Agrochemicals: It is used in the synthesis of certain herbicides and pesticides.[15]

-

Plasticizers: A mixture of o- and p-toluenesulfonamide is used as a plasticizer for hot-melt adhesives and in resins to improve their flexibility and flow properties.[7][9][11]

-

Dyes and Pigments: It serves as an intermediate in the manufacturing of fluorescent pigments and other dyes.[9][11]

Conclusion

This compound, a compound with a rich history tied to the discovery of saccharin, continues to be a cornerstone of industrial organic synthesis. Its utility as a precursor for pharmaceuticals, agrochemicals, and polymers underscores its importance. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and analytical methods, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. The provided experimental protocols and compiled data aim to facilitate further research and application of this versatile molecule.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis Of O/p-toluenesulfonamide - News - Shouguang Nuomeng Chemical Co., Ltd [cy.sgnmchem.com]

- 3. OPTSA – Chemical Stability for Wood-Based Material Products [penpet.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-Methylbenzene-1-sulfonamide(88-19-7) 1H NMR [m.chemicalbook.com]

- 7. What is Para-Toluenesulfonamide used for? [synapse.patsnap.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. prepchem.com [prepchem.com]

- 10. CN103185760A - Method for measuring content of o/m-toluene sulphonamide in saccharin sodium by gas chromatography-mass spectrometry - Google Patents [patents.google.com]

- 11. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]

- 12. prepchem.com [prepchem.com]

- 13. P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry_Chemicalbook [chemicalbook.com]

- 14. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN104945288A - Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Google Patents [patents.google.com]

Spectroscopic Profile of O-Toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for O-Toluenesulfonamide (CAS No. 88-19-7), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.85 - 7.82 | Multiplet | 1H | - | Ar-H |

| 7.55 - 7.50 | Multiplet | 1H | - | Ar-H |

| 7.34 - 7.26 | Multiplet | 2H | - | Ar-H |

| 4.95 | Broad Singlet | 2H | - | -NH₂ |

| 2.61 | Singlet | 3H | - | -CH₃ |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 141.2 | Ar-C |

| 137.9 | Ar-C |

| 132.6 | Ar-CH |

| 131.8 | Ar-CH |

| 126.8 | Ar-CH |

| 125.7 | Ar-CH |

| 20.0 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | N-H Stretch (Amine) |

| 3250 | Strong, Broad | N-H Stretch (Amine) |

| 1580 | Medium | C=C Aromatic Ring Stretch |

| 1480 | Medium | C=C Aromatic Ring Stretch |

| 1330 | Strong | S=O Asymmetric Stretch (Sulfonamide) |

| 1160 | Strong | S=O Symmetric Stretch (Sulfonamide) |

| 760 | Strong | C-H Aromatic Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 171 | 40 | [M]⁺ (Molecular Ion) |

| 155 | 30 | [M - NH₂]⁺ |

| 106 | 60 | [M - SO₂NH]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium Ion) |

| 90 | 50 | [C₇H₆]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed by applying a Fourier transform to the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Caption: Fragmentation of this compound in MS.

Solubility of O-Toluenesulfonamide in common organic solvents

An In-depth Technical Guide to the Solubility of O-Toluenesulfonamide in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (o-TSA) in a variety of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, crystallization, and formulation. Extensive studies have been conducted to quantify its solubility in numerous organic solvents across a range of temperatures. The mole fraction solubility of this compound generally increases with rising temperature in the tested solvents.[1][2]

Below are tables summarizing the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at 318.15 K (45 °C) [1][3]

| Solvent | Mole Fraction Solubility (x) |

| Ethyl Acetate | 0.07748 |

| Acetonitrile | 0.07368 |

| Methanol | 0.05790 |

| Ethanol | 0.04564 |

| n-Propanol | 0.04271 |

| Isopropanol | 0.04142 |

| n-Butanol | 0.03879 |

Table 2: Mole Fraction Solubility (x) of this compound in Additional Solvents at Various Temperatures [2][4]

| Solvent | Temperature (K) | Mole Fraction Solubility (x) |

| Alcohols | ||

| Methanol | 283.15 | 0.0298 |

| 318.15 | 0.0579 | |

| Ethanol | 283.15 | 0.0219 |

| 318.15 | 0.0456 | |

| n-Propanol | 283.15 | 0.0198 |

| 318.15 | 0.0427 | |

| Isopropanol | 283.15 | 0.0189 |

| 318.15 | 0.0414 | |

| n-Butanol | 283.15 | 0.0175 |

| 318.15 | 0.0388 | |

| Isobutanol | 273.15 | 0.0123 |

| 323.15 | 0.0421 | |

| n-Pentanol | 273.15 | 0.0109 |

| 323.15 | 0.0398 | |

| Isopentanol | 273.15 | 0.0105 |

| 323.15 | 0.0387 | |

| Ketones | ||

| Acetone | 273.15 | 0.0452 |

| 323.15 | 0.1235 | |

| Cyclohexanone | 273.15 | 0.0521 |

| 323.85 | 0.1589 | |

| Cyclopentanone | 273.15 | 0.0611 |

| 323.85 | 0.1798 | |

| Esters | ||

| Ethyl Acetate | 283.15 | 0.0412 |

| 318.15 | 0.0775 | |

| Methyl Acetate | 273.15 | 0.0432 |

| 323.15 | 0.1198 | |

| Ethyl Formate | 273.15 | 0.0398 |

| 323.15 | 0.1087 | |

| Other Solvents | ||

| Acetonitrile | 283.15 | 0.0389 |

| 318.15 | 0.0737 | |

| Dichloromethane | 273.15 | 0.0198 |

| 323.15 | 0.0654 |

Qualitative solubility information indicates that this compound is also soluble in ethanol and slightly soluble in ether and DMSO.[5][6] Its solubility in water is low, reported as 1.6 g/L at 25 °C.[6][7]

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using the isothermal saturation method, also referred to as the static gravimetric method.[1][2][4] This is a widely accepted and reliable technique for measuring solid-liquid equilibrium.

Detailed Methodology:

-

Apparatus: The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature. A circulating thermostatic bath is used to control the temperature with high precision. A magnetic stirrer ensures the solution remains well-mixed.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the glass vessel.

-

Equilibration: The resulting suspension is continuously stirred at a constant, predetermined temperature for a sufficient duration to ensure that solid-liquid equilibrium is achieved. The time required to reach equilibrium can vary but is often determined empirically; in some studies, this period was established to be around 8 hours.[4]

-

Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to permit the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling and Analysis: A known mass of the clear supernatant is carefully withdrawn. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining dissolved this compound is determined gravimetrically.

-

Calculation: The mole fraction solubility is calculated from the masses of the dissolved solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 8013-74-9 [smolecule.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

The Synthesis of Saccharin: A Technical Guide to the Role of o-Toluenesulfonamide as a Core Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a non-nutritive artificial sweetener with approximately 300-400 times the sweetness of sucrose, has been a significant compound in the food and pharmaceutical industries for over a century. Its synthesis has evolved, but the routes involving o-toluenesulfonamide as a key precursor remain fundamental in chemical literature and practice. This technical guide provides an in-depth exploration of the synthesis of saccharin from this compound, focusing on the prevalent Remsen-Fahlberg process. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and quantitative data to support further research and process optimization.

Core Synthesis Pathway: The Remsen-Fahlberg Process

The Remsen-Fahlberg process, named after its discoverers Ira Remsen and Constantin Fahlberg, is the classical and most recognized method for synthesizing saccharin from this compound. The cornerstone of this process is the oxidation of the methyl group of this compound to a carboxylic acid, which is followed by an intramolecular cyclization to form the final saccharin product.

The overall transformation can be visualized as follows:

The critical step in this synthesis is the oxidation of the methyl group. Various oxidizing agents have been employed for this purpose, with potassium permanganate (KMnO4) and chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and sulfuric acid, being the most common.

Quantitative Data on Saccharin Synthesis

The choice of oxidizing agent and reaction conditions significantly impacts the yield and purity of the final saccharin product. The following tables summarize quantitative data from various reported syntheses.

Table 1: Comparison of Oxidizing Agents in the Remsen-Fahlberg Process

| Oxidizing Agent | Precursor | Reaction Conditions | Yield (%) | Reference |

| Potassium Permanganate (KMnO4) | This compound | Aqueous NaOH, 40-50°C | Not explicitly stated, but implied to be a viable laboratory method. | [1] |

| Chromic Acid (from CrO3 and H2SO4) | This compound | 50-70°C, 30 min - 4 h | ≥ 90% | [2] |

| Chromic Acid (from Na2Cr2O7 and H2SO4) | This compound | Not specified | Not explicitly stated, but a common industrial method. | [3] |

| Periodic Acid (H5IO6) with catalytic CrO3 | This compound | Acetonitrile, reflux | High yields reported for derivatives. | [4] |

Table 2: Exemplary Reaction Conditions for Chromic Acid Oxidation[2]

| Parameter | Value |

| Molar ratio of this compound to CrO3 | 1 : 9 to 1 : 11 (by weight) |

| Molar ratio of this compound to H2SO4 | 1 : 7 to 1 : 9 (by weight) |

| Temperature | 50 - 70 °C |

| Reaction Time | 30 minutes - 4 hours |

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of saccharin from this compound using two common oxidizing agents.

Protocol 1: Oxidation with Potassium Permanganate[1]

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Potassium permanganate (KMnO4)

-

Sodium hydrosulfite (Na2S2O4) (optional, for decolorization)

-

Hydrochloric acid (HCl)

-

Methyl orange indicator

-

Distilled water

Procedure:

-

Dissolve one equivalent of this compound in a solution of one equivalent of sodium hydroxide in approximately 2500 ml of water.

-

Heat the solution to 40-50°C with stirring.

-

Slowly add solid potassium permanganate (approximately 1.5 equivalents) in portions to the stirred solution. Maintain the temperature between 40-50°C.

-

Continue stirring until the purple color of the permanganate has nearly disappeared. If necessary, a small amount of sodium hydrosulfite can be added to decolorize the solution completely.

-

Filter off the precipitated manganese dioxide and wash the filter cake with water.

-

Combine the filtrate and washings, cool to room temperature, and neutralize with hydrochloric acid using methyl orange as an indicator. This may precipitate any unreacted this compound, which should be filtered off.

-

Further, acidify the filtrate with hydrochloric acid to precipitate the saccharin.

-

Collect the precipitated saccharin by filtration, wash with cold water, and dry at 40°C.

Protocol 2: Enhanced Oxidation with Chromic Acid[2]

Materials:

-

This compound (OTSA)

-

Concentrated sulfuric acid (H2SO4)

-

Chromium trioxide (CrO3)

-

Periodic acid (H5IO6) (as an auxiliary oxidant)

-

Distilled water

Procedure:

-

In a reaction vessel, add 135 g of concentrated sulfuric acid and adjust the temperature to 50°C.

-

Slowly add 17 g of this compound, ensuring the temperature does not exceed 70°C.

-

Stir the mixture for 30 minutes.

-

Slowly add 163.5 g of chromium trioxide, maintaining a constant temperature.

-

Subsequently, slowly add 21.2 g of periodic acid.

-

Stir the reaction mixture for 3 hours, monitoring the progress via a suitable analytical method such as liquid chromatography (LC).

-

Upon completion, quench the reaction by adding an excess of water.

-

The precipitated crude saccharin is then collected by filtration and washed with water.

Reaction Pathways and Logical Workflows

The synthesis of saccharin from toluene, the ultimate starting material for this compound, involves several key steps. The following diagrams illustrate these pathways.

Once this compound is obtained, it is subjected to oxidation and cyclization to yield saccharin.

Purification of Saccharin

Crude saccharin synthesized via the Remsen-Fahlberg process often contains impurities that can affect its taste and safety. The primary impurities include unreacted this compound and the corresponding p-isomer impurity, p-toluenesulfonamide, which can lead to the formation of p-sulfamoylbenzoic acid.[3]

A common purification strategy involves the following steps:

-

Dissolution in Base: The acidic saccharin is dissolved in a basic solution (e.g., sodium hydroxide or sodium carbonate) to form its water-soluble salt.

-

Filtration: Insoluble impurities, such as metal hydroxides from the oxidation step (e.g., manganese dioxide or chromium hydroxide), are removed by filtration.

-

Acidification and Precipitation: The filtrate is then acidified with a strong acid (e.g., HCl or H2SO4). Due to differences in pKa values, careful pH control can allow for the selective precipitation of impurities. For instance, this compound is less acidic than saccharin and can be precipitated at a higher pH.

-

Recrystallization: The precipitated crude saccharin can be further purified by recrystallization from hot water or other suitable solvents.

The purification workflow can be summarized as follows:

Alternative Synthesis Route: The Maumee Process

It is important to note that an alternative industrial synthesis for saccharin, the Maumee process, exists. However, this process does not utilize this compound as a precursor. Instead, it begins with methyl anthranilate.[5] While a detailed description of the Maumee process is beyond the scope of this guide, its existence is noteworthy for researchers exploring different synthetic strategies for saccharin and its analogs.

Conclusion

The synthesis of saccharin from this compound, particularly through the Remsen-Fahlberg process, is a classic example of aromatic chemistry with significant industrial relevance. Understanding the nuances of the oxidation step, including the choice of reagents and control of reaction conditions, is paramount to achieving high yields and purity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of saccharin and related sulfonamide compounds, facilitating both laboratory-scale research and the development of more efficient and sustainable manufacturing processes.

References

- 1. prepchem.com [prepchem.com]

- 2. KR101877778B1 - Preparation method of saccharin by using enhanced oxidation process of o-toluene sulfonamide - Google Patents [patents.google.com]

- 3. US4057555A - Process for producing saccharin - Google Patents [patents.google.com]

- 4. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 5. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]

O-Toluenesulfonamide: A Comprehensive Toxicological and Safety Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide (OTS), an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂, is primarily utilized as a plasticizer and as an intermediate in the synthesis of saccharin and fluorescent pigments.[1][2] This guide provides a detailed overview of its toxicological and safety data, compiled from regulatory assessments and scientific studies, to support informed risk assessment and handling in professional settings.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The following tables summarize the key quantitative data from these studies.

Acute and Dermal Toxicity

This compound exhibits low acute oral and dermal toxicity.

| Species | Route | Endpoint | Value | Reference |

| Rat (male) | Oral | LD50 | >2000 mg/kg bw | [1][3] |

| Rat (female) | Oral | LD50 | 1000 - 2000 mg/kg bw | [1][3] |

| Rat | Oral | LD50 | 4870 mg/kg | [4][5] |

| Rabbit | Dermal | LD50 | >2000 mg/kg bw | [6] |

Repeated Dose Toxicity

Sub-chronic oral toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs).

| Species | Duration | NOAEL | Key Effects Observed at Higher Doses | Reference |

| Rat (male, female) | At least 38 days (gavage) | 20 mg/kg bw/day | Decreased locomotor activity, prone position, salivation, low body weight, hypertrophy of centrilobular hepatocytes. | [1] |

| Rat (male, female) | - | 20 mg/kg bw/day | Clinical signs of toxicity and effects in the liver and bladder. | [6] |

| Rat (male) | 90-day | 180 µmol/kg per day | - | [7] |

| Rat (female) | 90-day | 533 µmol/kg per day | - | [7] |

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate no specific reproductive toxicity.

| Species | Study Type | NOAEL | Key Effects Observed at Higher Doses | Reference |

| Rat | Combined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422) | 100 mg/kg bw/day | Significant reduction in pup body weights at 500 mg/kg bw/day. | [1] |

| Rat | Two-generation lifetime feeding study | - | Decrease of litter size and pup body weight at 250 mg/kg bw/day. | [1] |

Genotoxicity and Carcinogenicity

Genotoxicity

A battery of in vitro and in vivo tests indicates that this compound is not genotoxic.[6]

| Test System | Assay Type | Result | Metabolic Activation | Reference |

| Salmonella typhimurium (TA 1535, TA 1537, TA 1538, TA 98, TA 100) | Bacterial Reverse Mutation Assay (similar to OECD TG 471) | Negative | With and without | [6] |

| Saccharomyces cerevisiae | Gene Mutation | Negative | With and without | [6] |

| Chinese Hamster Lung (V79) cells | Chromosomal Aberration Assay (similar to OECD TG 473) | Negative | With and without | [6] |

| Crl:CD-1 (ICR) mice | In vivo Micronucleus Assay | Negative | N/A | [6] |

Carcinogenicity

Based on the weight of evidence from available studies, this compound is not considered to be carcinogenic.[1][6] While one long-term feeding study reported a low incidence of benign urinary bladder tumors in male and female rats, this finding was not statistically significant or dose-dependent.[6] Subsequent two-generation lifetime feeding studies and other two-year oral rat studies found no increase in tumor incidence.[1] The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans," a classification often based on limited evidence.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered this compound is rapidly eliminated, primarily through urine (approximately 85%) and to a lesser extent in feces (about 10%), mostly within 48 hours.[2] In humans, excretion into the urine is slower than in rats.[1] The main metabolites identified in both rats and humans are 2-sulfamoyl-benzyl alcohol and its sulphate and glucuronic acid conjugates.[1] Saccharin has also been detected as a metabolite, particularly in humans.[1]

Experimental Protocols

The toxicological studies on this compound have largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key cited experiments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline provides a method for assessing the acute oral toxicity of a substance.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Buy this compound | 8013-74-9 [smolecule.com]

- 3. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Introduction - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide (CASRN 70-55-3) Administered in Feed to F344/N Rats, F344/NTac Rats, and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

Environmental Fate and Biodegradability of O-Toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (o-TSA), a significant industrial chemical primarily used as a plasticizer and an intermediate in the synthesis of saccharin, has become a substance of environmental interest due to its potential for release into various environmental compartments.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of o-TSA. It is designed to be a valuable resource for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work. The guide summarizes key quantitative data, details experimental protocols for assessing its environmental behavior, and visualizes potential degradation pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of o-TSA is crucial for predicting its environmental distribution and behavior.

| Property | Value | Reference |

| Molecular Formula | C₇H₉NO₂S | [1] |

| Molecular Weight | 171.22 g/mol | [2] |

| Water Solubility | 1.6 g/L at 25 °C | [2] |

| log Kow (Octanol-Water Partition Coefficient) | 0.84 | [3] |

| Vapor Pressure | 6.6 x 10⁻⁵ Pa at 25 °C | [2] |

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in different environmental media. For o-TSA, the key aspects of its environmental fate are its mobility in soil, potential for bioaccumulation in organisms, and its degradation through both biotic and abiotic processes.

Mobility in Soil

The mobility of o-TSA in soil is primarily governed by its adsorption to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates high mobility, suggesting the substance is more likely to leach into groundwater.[4]

Based on its log Kow of 0.84, the estimated Koc value for this compound is 36, which suggests that it is expected to have very high mobility in soil.[3]

| Parameter | Value | Interpretation | Reference |

| Estimated Koc | 36 | Very High Mobility | [3] |

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms.

An experimental BCF of less than 2.6 for this compound suggests that this chemical does not significantly bioaccumulate in aquatic organisms.[5]

| Parameter | Value | Interpretation | Reference |

| Bioconcentration Factor (BCF) | < 2.6 | Low Bioaccumulation Potential | [5] |

Biodegradability

Biodegradation is the breakdown of organic substances by microorganisms. It is a critical process for the removal of chemicals from the environment.

Aerobic Biodegradation

Studies on the ready biodegradability of o-TSA have been conducted using standardized test methods, such as the OECD Guideline 301C.

| Test Guideline | Result | Interpretation | Reference |

| OECD 301C | 0% biodegradation after 14 days | Not readily biodegradable | [5] |

While o-TSA is not readily biodegradable, this does not preclude the possibility of its degradation under specific environmental conditions or by adapted microbial communities over longer periods.

Putative Biodegradation Pathway of this compound

While a definitive and complete biodegradation pathway for this compound by a specific microbial strain is not yet fully elucidated in the available literature, a putative pathway can be proposed based on the well-documented degradation of the structurally similar compound, p-toluenesulfonamide (p-TSA), by Pseudomonas species.[5][6] The initial steps are likely analogous, involving the oxidation of the methyl group.

The proposed pathway involves the initial oxidation of the methyl group to form 2-sulfamoylbenzyl alcohol, which is then further oxidized to 2-sulfamoylbenzaldehyde and subsequently to 2-sulfamoylbenzoic acid. The aromatic ring is then likely hydroxylated, followed by ring cleavage and further degradation into central metabolic intermediates.

Caption: Putative aerobic biodegradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is stable at pH 4, 7, and 9 at 50 °C for five days, indicating that hydrolysis is not expected to be a significant degradation pathway under typical environmental conditions.[5]

Photolysis

Photolysis is the breakdown of compounds by light. This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3] The estimated atmospheric half-life for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is about 13 days.[3]

| Degradation Process | Condition | Result/Half-life | Reference |

| Hydrolysis | pH 4, 7, 9 (50 °C, 5 days) | Stable | [5] |

| Direct Photolysis | Sunlight (>290 nm) | Not expected to be significant | [3] |

| Atmospheric Oxidation | Reaction with OH radicals | ~13 days (estimated) | [3] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the environmental fate of chemicals. The following sections outline the methodologies for key experiments cited in this guide.

OECD Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test is used to determine the ready biodegradability of a chemical substance by aerobic microorganisms.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and incubated under aerobic conditions in the dark or in diffuse light. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.[7]

-

Inoculum: A mixture of activated sludge from at least 10 different sources (e.g., sewage treatment plants, surface water, soil) is used. The sludge is pre-cultured with synthetic sewage for at least one month.

-

Test Conditions:

-

Test duration: 28 days

-

Temperature: 25 ± 1 °C

-

Test substance concentration: Typically 100 mg/L

-

Measurement: Biochemical Oxygen Demand (BOD) is determined by measuring oxygen consumption in a closed respirometer.

-

-

Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[7]

Caption: Workflow for OECD Guideline 301C test.

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption of a substance on different soil types.

-

Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the test substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

-

Procedure:

-

Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

-

Screening Test (Tier 2): Study adsorption on five different soil types at a single concentration to determine the distribution coefficients (Kd and Koc).

-

Adsorption Isotherms (Tier 3): Determine the influence of concentration on the extent of adsorption.

-

-

Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Caption: Workflow for OECD Guideline 106 test.

OECD Guideline 305: Bioconcentration - Flow-through Fish Test

This test guideline describes a procedure for determining the bioconcentration potential of a substance in fish.

-

Principle: The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system. In the depuration phase, the fish are transferred to a clean water environment.[5]

-

Procedure:

-

Uptake Phase: Expose fish to the test substance for a period of up to 28 days.

-

Depuration Phase: Transfer the fish to clean water for a period sufficient to allow for significant elimination of the substance.

-

Sampling: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

-

-

Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.

Caption: Workflow for OECD Guideline 305 test.

Conclusion

The available data indicates that this compound is a mobile compound in soil with a low potential for bioaccumulation in aquatic organisms. It is not readily biodegradable under standard screening test conditions, suggesting it may persist in some environments. Abiotic degradation through hydrolysis and direct photolysis is not considered a significant removal mechanism. However, atmospheric oxidation and potential biodegradation by adapted microbial communities over longer periods could contribute to its environmental attenuation. Further research is warranted to definitively elucidate the biodegradation pathway of this compound and to obtain more extensive quantitative data on its environmental fate under a wider range of conditions. This will enable a more comprehensive risk assessment for this widely used industrial chemical.

References

- 1. 2-Methylbenzenesulfonamide | C7H9NO2S | CID 6924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. Biodegradation of p-toluenesulphonamide by a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols: O-Toluenesulfonamide in Pharmaceutical Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Toluenesulfonamide (OTS), also known as 2-methylbenzenesulfonamide, is a versatile organic compound that serves as a critical intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] With the CAS number 88-19-7, this white crystalline solid is instrumental in creating complex molecular structures essential for therapeutic agents.[1][3] Its chemical properties, particularly the reactivity of the sulfonamide group, make it a valuable precursor in the development of a range of pharmaceuticals, most notably sulfonamide antibiotics and diuretics.[2][4] OTS is also famously known as the primary precursor to saccharin, a widely used artificial sweetener.[1][5]

These notes provide an overview of the key applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols for its preparation and use in subsequent reactions.

Key Physicochemical Properties

A summary of the key properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 88-19-7 | [1] |

| Molecular Formula | C₇H₉NO₂S | [6] |

| Molecular Weight | 171.22 g/mol | [7] |

| Appearance | White to creamy crystalline solid | [1][6] |

| Melting Point | 156-158 °C | |

| Solubility | Slightly soluble in water (1.6 g/L at 25 °C); Soluble in organic solvents like ethanol. | [6] |

Core Applications in Pharmaceutical Synthesis

This compound is a cornerstone intermediate in several synthetic pathways. Its primary roles include serving as a precursor for saccharin, a key building block for sulfonamide drugs, and a versatile component in the synthesis of other complex therapeutic agents.[1][2][8]

Precursor for Saccharin Synthesis

The oxidation of this compound is the final and most critical step in one of the common industrial syntheses of saccharin (o-sulfobenzimide).[5][9] This process highlights the transformation of the methyl group on the toluene ring into a carboxylic acid, which then cyclizes with the sulfonamide nitrogen. Oxidizing agents such as potassium permanganate or chromic acid are typically used.[9][10]

Intermediate for Sulfonamide Antibiotics

Toluenesulfonamides are foundational in the synthesis of sulfa drugs, a class of synthetic bacteriostatic antibiotics.[2][7][11] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[11][12] By mimicking the structure of p-aminobenzoic acid (PABA), sulfonamides block this essential metabolic pathway, thereby inhibiting bacterial growth.[12][13] While the para-isomer (p-Toluenesulfonamide) is more commonly cited for specific antibiotics like sulfamethoxazole, the sulfonamide functional group, provided by precursors like OTS, is the key pharmacophore.[7]

Building Block for Diuretics and Other APIs